

An In-depth Technical Guide to 3-Ethylbenzoic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **3-Ethylbenzoic acid**

Cat. No.: **B123567**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethylbenzoic acid** (CAS No. 619-20-5), a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its synthesis and purification, and explores its application as a key intermediate in the development of therapeutic agents, with a focus on M3 muscarinic acetylcholine receptor antagonists. All quantitative data is presented in clear, tabular formats, and key chemical transformations and biological pathways are illustrated with detailed diagrams.

Chemical and Physical Properties

3-Ethylbenzoic acid is a white to light brown crystalline solid at room temperature. Its structural and physical properties are summarized in the tables below.

Table 1: General and Structural Properties of 3-Ethylbenzoic Acid

Property	Value	Source(s)
CAS Number	619-20-5	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2] [3] [4]
Molecular Weight	150.17 g/mol	[2] [3] [4]
IUPAC Name	3-Ethylbenzoic acid	[1] [2] [4]
Synonyms	m-Ethylbenzoic acid	[3]
SMILES	CCC1=CC=CC(=C1)C(O)=O	[2]
InChIKey	HXUSUAKIRZZMGP-UHFFFAOYSA-N	[1] [2] [4]

Table 2: Physicochemical Properties of 3-Ethylbenzoic Acid

Property	Value	Source(s)
Melting Point	47 °C	[5]
Boiling Point	271.51 °C (estimated)	[2]
Density	1.042 g/cm ³	[2]
pKa	4.27 ± 0.10 (Predicted)	[2]
Solubility	Poorly soluble in water; Slightly soluble in DMSO and Methanol	[2]
LogP	2.8	[6]
Refractive Index	1.5345	[2]

Table 3: Safety Information for 3-Ethylbenzoic Acid

Category	Information	Source(s)
Signal Word	Warning	[1] [7]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1] [7]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	[1] [7]

Spectroscopic Data

While readily available spectra are not provided in the search results, the expected spectroscopic characteristics can be inferred from the structure of **3-Ethylbenzoic acid**.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the meta-substituted pattern, and a broad singlet for the carboxylic acid proton.
- ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons (with distinct chemical shifts due to the substitution pattern), and the two carbons of the ethyl group.
- IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and bands corresponding to C-H and C=C stretching of the aromatic ring.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 150.17 g/mol .

Experimental Protocols

3-Ethylbenzoic acid can be synthesized through various methods. Below are detailed protocols for two common synthetic routes: the Grignard reaction and the Suzuki coupling.

Synthesis via Grignard Reaction

This protocol describes the synthesis of a benzoic acid derivative via a Grignard reagent, which can be adapted for **3-ethylbenzoic acid** starting from 3-ethylbromobenzene.

Materials:

- 3-Ethylbromobenzene
- Magnesium turnings
- Anhydrous diethyl ether
- Dry ice (solid CO₂)
- 6M Hydrochloric acid
- Sodium hydroxide solution (10%)
- Saturated sodium thiosulfate solution
- Anhydrous sodium sulfate
- Round-bottom flask, condenser, addition funnel, separatory funnel, Büchner funnel
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Grignard Reagent:
 - Ensure all glassware is thoroughly dried.
 - In a round-bottom flask, place magnesium turnings.

- In an addition funnel, place a solution of 3-ethylbromobenzene in anhydrous diethyl ether.
- Add a small amount of the 3-ethylbromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
- Once the reaction starts, add the remaining 3-ethylbromobenzene solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
- Carbonation of the Grignard Reagent:
 - Cool the Grignard reagent in an ice bath.
 - Carefully add crushed dry ice to the reaction mixture with stirring. The Grignard reagent will react with the CO₂ to form a magnesium salt of the carboxylic acid.[\[8\]](#)
 - Allow the mixture to warm to room temperature as the excess dry ice sublimes.
- Work-up and Purification:
 - Slowly add 6M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and precipitate the **3-ethylbenzoic acid**.[\[6\]](#)
 - Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
 - Wash the combined organic layers with water, followed by a saturated sodium thiosulfate solution, and then with 10% sodium hydroxide solution to extract the benzoic acid as its sodium salt.[\[8\]](#)
 - Separate the aqueous layer containing the sodium 3-ethylbenzoate and acidify it with concentrated hydrochloric acid to precipitate the **3-ethylbenzoic acid**.[\[8\]](#)
 - Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.[\[8\]](#)

- The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Synthesis via Suzuki Coupling

This protocol outlines the synthesis of a biaryl carboxylic acid using a Suzuki coupling reaction, which can be adapted to synthesize **3-ethylbenzoic acid** from 3-bromobenzoic acid and an ethylboronic acid derivative.[9]

Materials:

- 3-Bromobenzoic acid
- Ethylboronic acid (or a suitable derivative)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent system (e.g., Toluene/Water or Dioxane/Water)
- Round-bottom flask, condenser
- Magnetic stirrer and heating mantle
- Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

- Reaction Setup:
 - In a round-bottom flask, combine 3-bromobenzoic acid, ethylboronic acid, the palladium catalyst, and the base.[9]
 - Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]
 - Add the degassed solvent system to the flask.[9]
- Reaction Execution:

- Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9]

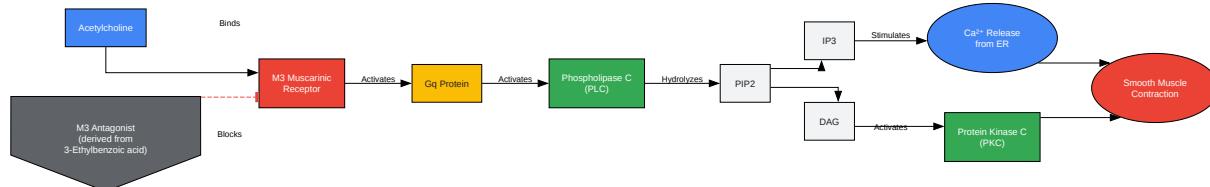
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
 - Wash the organic layer with water and then with brine.[9]
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
 - The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Applications in Drug Development

3-Ethylbenzoic acid serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. A notable application is in the preparation of bi-aryl amines that act as M3 muscarinic acetylcholine receptor antagonists.[2]

M3 Muscarinic Acetylcholine Receptor Signaling Pathway

M3 receptors are G-protein coupled receptors (GPCRs) that, upon binding to acetylcholine, primarily couple to Gq proteins. This initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction and glandular secretion.[3][4][7] M3 receptor antagonists block this pathway and are used in the treatment of conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[10]

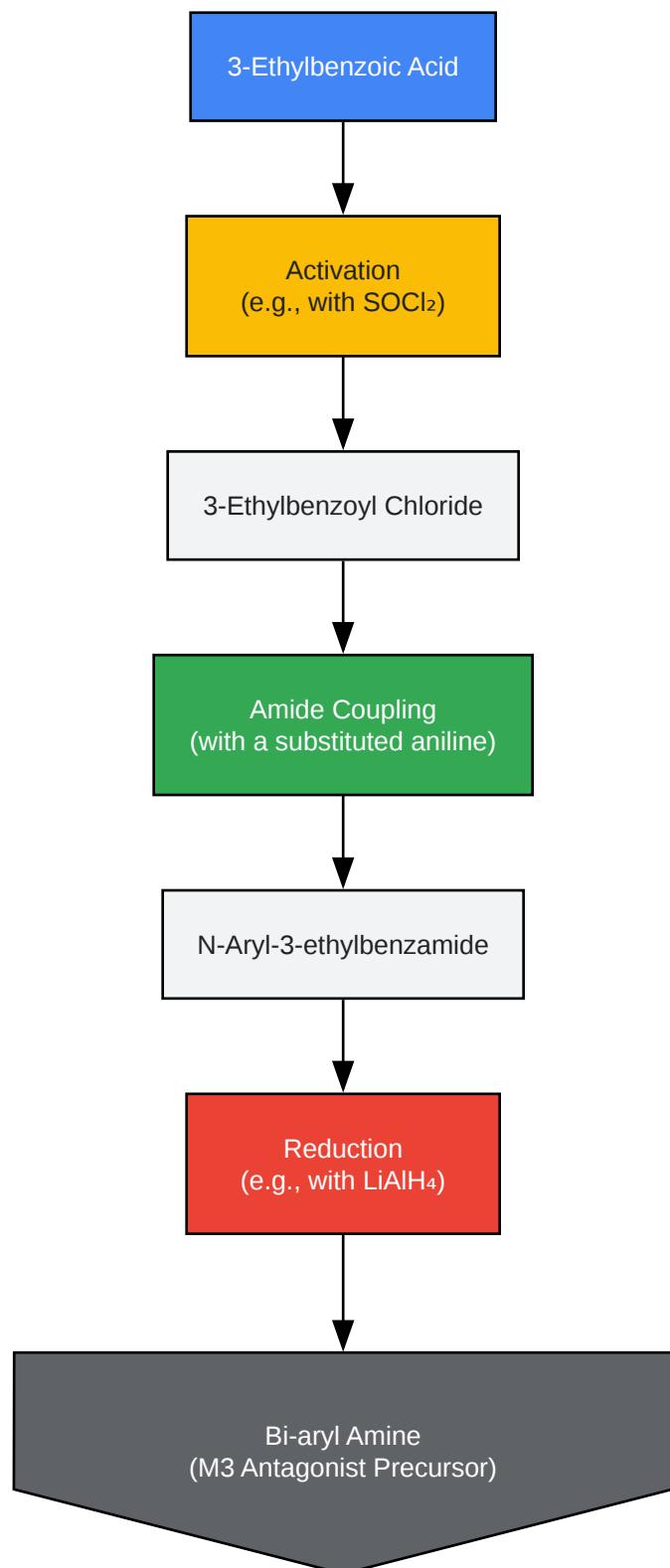


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Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Synthesis of an M3 Receptor Antagonist Precursor

The following diagram illustrates a generalized workflow for the synthesis of a bi-aryl amine, a common core structure in M3 receptor antagonists, utilizing **3-ethylbenzoic acid**.



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Caption: Synthetic workflow for an M3 antagonist precursor.

Conclusion

3-Ethylbenzoic acid is a versatile chemical intermediate with well-defined properties. The synthetic protocols provided herein offer reliable methods for its preparation, enabling its use in various research and development applications. Its role as a precursor in the synthesis of M3 muscarinic receptor antagonists highlights its importance in medicinal chemistry and drug discovery. The information and diagrams presented in this guide are intended to support researchers and scientists in their work with this valuable compound.

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